

Spectroscopic Profile of 3-Hydroxy-3-methylpentan-2-one: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-3-methylpentan-2-one

Cat. No.: B12012208

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This guide provides a detailed overview of the spectroscopic data for **3-Hydroxy-3-methylpentan-2-one**, catering to researchers, scientists, and professionals in drug development. The document outlines nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a visual workflow of the analytical process.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **3-Hydroxy-3-methylpentan-2-one**. All quantitative data is summarized in tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for **3-Hydroxy-3-methylpentan-2-one** is not readily available in public databases. The following tables are based on predicted values and analysis of the molecular structure.

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.5 - 4.0	Singlet (broad)	1H	-OH
~2.1	Singlet	3H	-C(O)CH ₃
~1.6	Quartet	2H	-CH ₂ CH ₃
~1.2	Singlet	3H	-C(OH)CH ₃
~0.9	Triplet	3H	-CH ₂ CH ₃

¹³C NMR (Expected)

Chemical Shift (ppm)	Carbon Assignment
~210 - 215	C=O (Ketone)
~75 - 80	-C(OH)-
~30 - 35	-CH ₂ CH ₃
~25 - 30	-C(O)CH ₃
~20 - 25	-C(OH)CH ₃
~8 - 12	-CH ₂ CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **3-Hydroxy-3-methylpentan-2-one** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~3400	Strong, Broad	O-H	Stretching
~2970	Strong	C-H	Stretching (sp ³)
~1710	Strong	C=O	Stretching (Ketone)
~1460	Medium	C-H	Bending (CH ₂)
~1370	Medium	C-H	Bending (CH ₃)
~1170	Medium	C-O	Stretching

Mass Spectrometry (MS)

The mass spectrum of **3-Hydroxy-3-methylpentan-2-one** obtained via Gas Chromatography-Mass Spectrometry (GC-MS) is available.^{[1][2]} The fragmentation pattern is consistent with the structure of an aliphatic hydroxy ketone.

m/z	Relative Intensity (%)	Possible Fragment
87	~40	[M - C ₂ H ₅] ⁺
73	~10	[M - C(O)CH ₃] ⁺
59	~100	[C ₃ H ₇ O] ⁺
43	~85	[CH ₃ CO] ⁺
29	~30	[C ₂ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample such as **3-Hydroxy-3-methylpentan-2-one**.

NMR Spectroscopy Protocol

- Sample Preparation:

- Accurately weigh 5-10 mg of **3-Hydroxy-3-methylpentan-2-one** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a pipette with a small plug of glass wool into a clean NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrument Setup:
 - Insert the NMR tube into a spinner turbine and check the depth using a sample gauge.
 - Place the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity and achieve sharp NMR signals.
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. An adequate number of scans should be performed to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, acquire the spectrum using a standard pulse sequence with proton decoupling. A significantly larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift axis using the TMS signal at 0 ppm.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Instrument Setup:
 - Perform a background scan with the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Data Acquisition:
 - Place a small drop of **3-Hydroxy-3-methylpentan-2-one** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Acquire the IR spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
 - Identify and label the characteristic absorption bands.

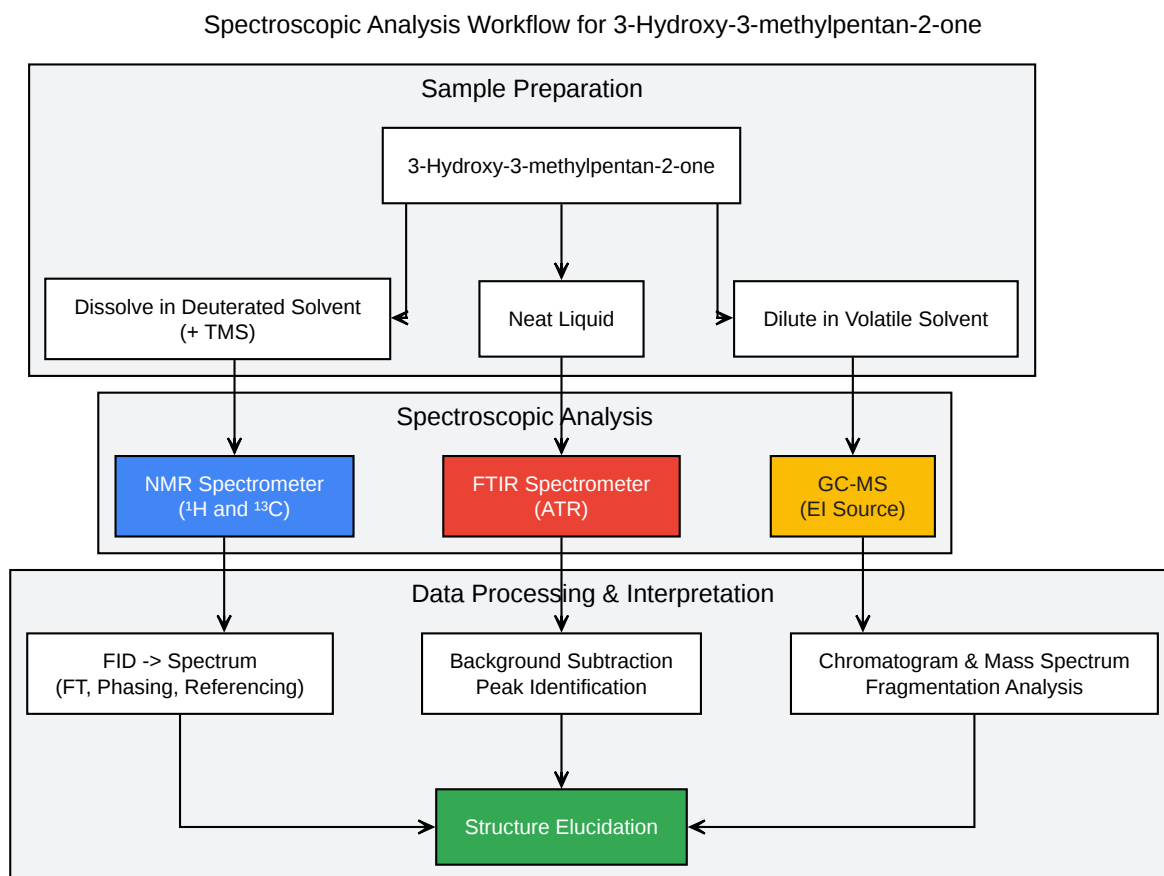
Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Preparation:
 - For GC-MS analysis, dilute a small amount of **3-Hydroxy-3-methylpentan-2-one** in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
- Instrument Setup:

- Set up the gas chromatograph with an appropriate column and temperature program to separate the analyte from any impurities.
- Set the mass spectrometer to operate in Electron Ionization (EI) mode, typically at 70 eV.
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC inlet.
 - The compound will be vaporized, separated on the GC column, and then enter the mass spectrometer.
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 20-200).
- Data Processing:
 - Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and the major fragment ions.
 - Compare the fragmentation pattern to spectral libraries for confirmation, if available.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **3-Hydroxy-3-methylpentan-2-one**.



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Caption: Workflow for the spectroscopic analysis of **3-Hydroxy-3-methylpentan-2-one**.

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